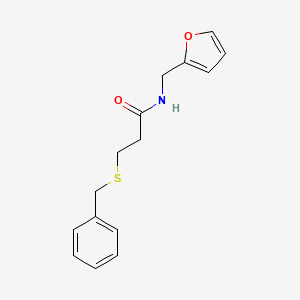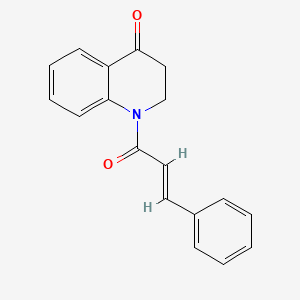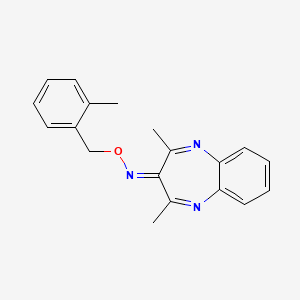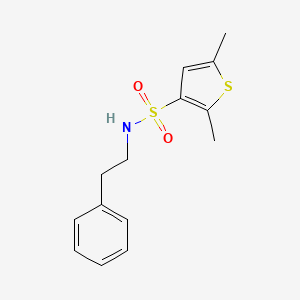![molecular formula C18H21N7O2 B5572525 6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)
6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone often involves complex procedures that may include steps like heterocyclisation, nucleophilic substitution, and reactions with secondary amines in boiling ethanol to produce novel heterocyclic systems. For instance, Akaberi et al. (2016) synthesized several derivatives through heterocyclisation of 5-bromo-2,4-dichloro-6-methylpyrimidine with 3-chloro-6-hydrazinylpyridazine followed by treatment with secondary amines, highlighting the chemical's versatility and the complexity of its synthesis processes (Akaberi, Shiri, & Sheikhi-Mohammareh, 2016).
Molecular Structure Analysis
The molecular structure of similar compounds often involves detailed analysis through spectroscopic methods and X-ray crystallography. Kalai et al. (2021) synthesized a new pyridazinone derivative and characterized it by FT-IR, 1H- and 13C-NMR, ESI-MS, confirming the molecular structure through single-crystal X-ray diffraction, demonstrating the importance of comprehensive structural analysis in understanding these compounds (Kalai et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone derivatives often explore the reactivity and interaction with other compounds. The synthesis and biological activity of stereoisomers by Howson et al. (1988) illustrates how modifications in the chemical structure can lead to variations in biological activity, emphasizing the compound's chemical properties and potential applications in medicinal chemistry (Howson et al., 1988).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. However, specific details on the physical properties of this exact compound were not found, suggesting a gap in the literature that future research could aim to fill.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with biological systems, are fundamental aspects of research. For instance, the work by Pattison et al. (2009) on the use of pyridazin-3(2H)-one as a scaffold for synthesizing various substituted systems through nucleophilic aromatic substitution processes, illustrates the compound's chemical versatility and potential for creating a wide range of derivatives with varying properties (Pattison et al., 2009).
Scientific Research Applications
Herbicidal Applications
Research indicates that substituted pyridazinone compounds, including those with structures related to the query compound, have been studied for their herbicidal properties. These compounds have been found to inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. The modifications in the pyridazinone structure, such as trifluoromethyl and dimethyl substitutions, enhance their biological properties, making them resistant to metabolic detoxication in plants and adding a secondary mode of action involving interference with chloroplast development. These characteristics make them potent candidates for herbicide development (Hilton et al., 1969).
Synthetic Methodologies
The synthesis and structural characterization of new pyridazinone derivatives have been explored, with emphasis on their crystal structure, spectroscopic studies, and computational analyses. These studies provide insights into the chemical behavior, stability, and reactivity of pyridazinone derivatives, facilitating the development of novel compounds with potential applications in drug discovery and material science (Kalai et al., 2021).
Antimicrobial Activity
Pyridazinone derivatives have been synthesized as antimicrobial agents, showing good antibacterial and antifungal activities. These compounds offer a promising avenue for the development of new antimicrobials to combat resistant strains of bacteria and fungi (Hossan et al., 2012).
Drug Discovery Applications
The exploration of pyridazinone derivatives extends into drug discovery, where their modification and interaction with various bioactive moieties have been investigated for therapeutic applications. Studies have focused on the synthesis of compounds with antimicrobial, anti-inflammatory, and analgesic activities, underscoring the versatility of pyridazinone derivatives as pharmaceutical agents. The structural diversity and modifiability of pyridazinones make them valuable scaffolds for designing drugs with specific biological activities (Flefel et al., 2018).
properties
IUPAC Name |
6-[[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-4-25(5-2)17-20-16(19-13-9-7-6-8-10-13)21-18(22-17)27-14-11-12-15(26)24(3)23-14/h6-12H,4-5H2,1-3H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUCXZCNKDVCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=CC=C2)OC3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Diethylamino-6-phenylamino-[1,3,5]triazin-2-yloxy)-2-methyl-2H-pyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)
![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)
![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)
![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

